molecular formula C14H8O4 B14724124 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one CAS No. 6720-25-8

2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one

Cat. No.: B14724124
CAS No.: 6720-25-8
M. Wt: 240.21 g/mol
InChI Key: FOINFNBKTYKBJH-UHFFFAOYSA-N
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Description

2H,10H-[1,3]Dioxolo[4,5-b]xanthen-10-one is a tricyclic xanthone derivative characterized by a fused dioxole ring at positions 4 and 5 of the xanthenone core. This compound belongs to the flavonoid family, which is widely studied for its antioxidant and bioactive properties . The molecular formula is C₁₆H₁₂O₆ (molecular weight: 300.26 g/mol), featuring a methylenedioxy (dioxole) group and hydroxyl substitutions that contribute to its reactivity and biological activity. It has been identified in metabolomic studies of sesame seeds, where it demonstrated superior antioxidant scores compared to other flavonoids like diosmetin and aracarpene 2 .

Properties

CAS No.

6720-25-8

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]xanthen-10-one

InChI

InChI=1S/C14H8O4/c15-14-8-3-1-2-4-10(8)18-11-6-13-12(5-9(11)14)16-7-17-13/h1-6H,7H2

InChI Key

FOINFNBKTYKBJH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one typically involves a multi-component reaction. One common method is the three-component one-pot synthesis, which includes the reaction of 3,4-methylenedioxyphenol, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as perchloric acid supported on silica (HClO4–SiO2). This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of heterogeneous catalysts like HClO4–SiO2 are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Activities Source/Application
2H,10H-[1,3]Dioxolo[4,5-b]xanthen-10-one C₁₆H₁₂O₆ 300.26 Methylenedioxy (positions 4,5) Antioxidant (score: 6.631) Natural product (sesame seeds)
11-Methoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one C₁₅H₁₀O₅ 270.24 Methoxy (position 11) Bioactive in medicinal plants Indian medicinal plant database
7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one C₁₇H₁₄O₇ 330.29 Methoxy (positions 7,8,9) Life sciences research Synthetic (TargetMol)
6,9-Dihydroxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one C₁₄H₈O₆ 272.21 Hydroxy (positions 6,9) Not explicitly reported; likely antioxidant Synthetic/derivative
7,7-Dimethyl-10-aryl-6,7,8,10-tetrahydro-9H-[1,3]dioxolo[4,5-b]xanthen-9-one C₂₃H₂₂O₅ 378.42 Tetrahydro core + aryl and methyl groups Pharmacological potential (e.g., antiviral) Green synthesis via TiO₂-CNTs catalyst
1,7-Dihydroxy-2,3-methylenedioxyxanthone C₁₅H₁₀O₆ 286.24 Methylenedioxy (positions 2,3) + hydroxy Anti-ulcer, anti-nociceptive Natural (Polygala cyparissias)

Structural-Activity Relationships (SAR)

  • Methoxy Substitutions : Methoxy groups (e.g., 7,8,9-trimethoxy) enhance lipophilicity and may improve membrane permeability, critical for drug design .

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